molecular formula C8H8ClF3N2O2S B1401777 N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylmethanesulfonamide CAS No. 1311280-32-6

N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylmethanesulfonamide

Cat. No. B1401777
M. Wt: 288.68 g/mol
InChI Key: OKKVWDZDAVXUCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridine ring, followed by the introduction of the trifluoromethyl, chloro, and methanesulfonamide groups. There are several methods for preparing trifluoromethylpyridine derivatives, including chlorine/fluorine exchange using trichloromethylpyridine, construction of a pyridine ring from a trifluoromethyl-containing building block, or direct introduction of a trifluoromethyl group .

Scientific Research Applications

Electronic and Magnetic Applications

An investigation into the electronic effects of electron-withdrawing sulfonamide groups revealed unusual properties in self-assembled noncovalent heterodimetallic d-f podates. These effects include modified affinity for ions due to the electron-withdrawing nature of the sulfonamide substituent, which influences bonding characteristics and stability of complexes involving lanthanide and soft 3d-block ions. This research demonstrates the compound's role in understanding electronic structure and magnetic properties in coordination chemistry (Edder et al., 2000).

Synthesis and Chemical Reactivity

The reactivity of 2-substituted 3-ethylsulfonylpyridines was studied, offering insights into chemical transformations and potential applications in synthetic chemistry. Such work emphasizes the compound's versatility in generating different chemical structures and its implications for developing novel organic compounds (Rouchaud et al., 1997).

Material Synthesis

Direct methylation and trifluoroethylation of imidazole and pyridine derivatives using specific reagents demonstrated high yields of corresponding salts. This methodology simplifies the route to various room temperature ionic liquids (RTILs), showcasing the compound's utility in material science and the development of new ionic liquids with potential applications in green chemistry and beyond (Zhang et al., 2003).

Polymer and Material Development

A novel polymorph of a related sulfapyridine derivative was discovered, highlighting the significance of solvent influence on crystal structure and polymorphism. Such findings are crucial for the pharmaceutical industry and material science, where the physical properties of materials can significantly impact their application and effectiveness (Pan & Englert, 2013).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, reactivity, and potential applications. Given the importance of trifluoromethylpyridine derivatives in the agrochemical and pharmaceutical industries, it is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF3N2O2S/c1-14(17(2,15)16)7-4-5(8(10,11)12)3-6(9)13-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKVWDZDAVXUCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=CC(=C1)C(F)(F)F)Cl)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801145085
Record name Methanesulfonamide, N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylmethanesulfonamide

CAS RN

1311280-32-6
Record name Methanesulfonamide, N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311280-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonamide, N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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